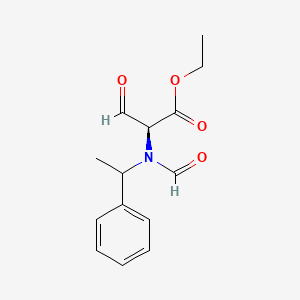

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate

CAS No.: 83763-26-2

Cat. No.: VC16982651

Molecular Formula: C14H17NO4

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83763-26-2 |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | ethyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate |

| Standard InChI | InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1 |

| Standard InChI Key | KYSCKCJIGHCXMO-YUZLPWPTSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a tetrasubstituted alanine derivative. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 83763-26-2 |

| Molecular Formula | |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | Ethyl N-formyl-3-oxo-N-(1-phenylethyl)alaninate |

| Synonyms | EINECS 280-710-7; DTXSID001003801 |

Structural Features

The compound’s structure (PubChem CID 44152878 ) integrates:

-

An ethyl ester group at the C-terminus.

-

A formyl group (-CHO) at the N-terminus.

-

A keto group (-C=O) at the 3-position.

-

A phenylethylamine substituent on the nitrogen atom.

The stereochemistry and conformational stability are influenced by intramolecular hydrogen bonding between the formyl and keto groups, as evidenced by 3D conformational models .

Synthetic Methodologies

Table 2.1: Representative Reaction Conditions and Yields

| Substrate | Catalyst Loading | Solvent System | Yield (%) |

|---|---|---|---|

| Boc-Phe-H (1a) + Acetylacetone (2a) | 10 mol% ZrOCl | THF/HO (2:1) | 88 |

| Boc-Ala-H (1b) + Acetylacetone (2a) | 15 mol% ZrOCl | 1,4-Dioxane/HO | 78 |

Physicochemical Properties and Stability

Hydrolytic Stability

The compound exhibits notable stability under aqueous conditions. In Zr-catalyzed reactions, products derived from similar -acyl α-aminoaldehydes remained configurationally stable in THF/HO mixtures, suggesting resistance to hydrolysis at ambient temperatures .

Thermal Behavior

While specific data are unavailable, the presence of electron-withdrawing groups (formyl, keto) likely elevates the melting point compared to simpler alanine esters.

Comparative Analysis with Analogues

Substituent Effects

| Compound | Backbone | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate | Alanine | Formyl, keto, phenylethyl | Heterocycle synthesis, bioactivity |

| Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-glycinate | Glycine | Formyl, keto, phenylethyl | Simplified structural probes |

| Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-valinate | Valine | Formyl, keto, phenylethyl | Enhanced hydrophobicity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume